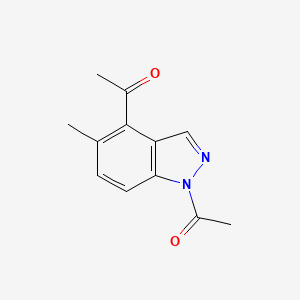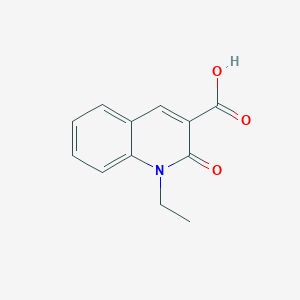
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile is an organic compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene core structure, which is substituted with an ethyl group, a hydroxyl group, a methyl group, and a nitrile group. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile typically involves the functionalization of a naphthalene derivative. One common method is the Friedel-Crafts acylation of naphthalene, followed by subsequent functional group transformations. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-Ethyl-1-oxo-3-methyl-2-naphthonitrile.
Reduction: Formation of 4-Ethyl-1-hydroxy-3-methyl-2-naphthylamine.
Substitution: Formation of halogenated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as those involved in oxidative stress and inflammation. Its ability to form reactive oxygen species (ROS) and bind to metal ions contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar biological activities.
2-Hydroxy-1,4-naphthoquinone: Known for its antimicrobial properties.
3-Methyl-1,4-naphthoquinone: Used in the synthesis of vitamin K analogs
Uniqueness
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13NO |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
4-ethyl-1-hydroxy-3-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C14H13NO/c1-3-10-9(2)13(8-15)14(16)12-7-5-4-6-11(10)12/h4-7,16H,3H2,1-2H3 |
Clave InChI |
TUQGKVHBPWOAQH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C2=CC=CC=C21)O)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)




![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)

